

Spectroscopic characterization (NMR, IR, UV-Vis) of 4-Hydroxycoumarin

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Compound of Interest

Compound Name: 4-Hydroxycoumarin

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Spectroscopic Profile of 4-Hydroxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **4-hydroxycoumarin**, a key pharmacophore in various anticoagulant drugs and a versatile synthetic intermediate. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of **4-hydroxycoumarin**, complete with detailed experimental protocols and data presented in a clear, comparative format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **4-hydroxycoumarin** in solution. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

^1H NMR Spectral Data

The ^1H NMR spectrum of **4-hydroxycoumarin** exhibits characteristic signals for its aromatic and vinylic protons. The chemical shifts can vary slightly depending on the solvent used.

Proton Assignment	Chemical Shift (δ) in DMSO-d ₆ (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-3	5.61	s	-
H-5	7.84	d	7.80
H-6	7.36	t	-
H-7	7.66	t	-
H-8	7.39	d	-
OH	15.17	br s	-

s = singlet, d = doublet, t = triplet, br s = broad singlet

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the **4-hydroxycoumarin** molecule.

Carbon Assignment	Chemical Shift (δ) in DMSO-d ₆ (ppm)
C-2	161.79
C-3	90.87
C-4	165.52
C-4a	120.7
C-5	123.85
C-6	123.10
C-7	132.63
C-8	116.28
C-8a	153.41

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of **4-hydroxycoumarin** is as follows:

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **4-hydroxycoumarin**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or 500 MHz instrument, is typically used.
- ¹H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Acquisition Time: Approximately 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64 scans.
- ¹³C NMR:
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Acquisition Time: Approximately 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase correct the resulting spectrum.
- Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum and pick the peaks in both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in **4-hydroxycoumarin** by measuring the absorption of infrared radiation, which induces molecular vibrations.

IR Spectral Data

The IR spectrum of **4-hydroxycoumarin** shows characteristic absorption bands corresponding to its functional groups.

Vibrational Mode	Frequency (ν) in cm^{-1} (KBr Pellet)	Intensity
O-H stretch (phenolic)	3380	Strong, Broad
C=O stretch (lactone)	1650-1660	Strong
C=C stretch (aromatic and pyrone ring)	1530-1620	Medium-Strong
C-O stretch	1100-1200	Strong
C-H bend (aromatic)	750-850	Medium

Experimental Protocol for FT-IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like **4-hydroxycoumarin** is using a potassium bromide (KBr) pellet.

Sample Preparation (KBr Pellet):

- Grind a small amount (1-2 mg) of **4-hydroxycoumarin** with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

- Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two or a Nicolet iS5, is used.
- Mode: Transmission.
- Spectral Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.

Data Processing:

- Collect a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and collect the sample spectrum.
- The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.
- Label the significant peaks with their corresponding wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the **4-hydroxycoumarin** molecule and is particularly useful for quantitative analysis.

UV-Vis Spectral Data

The UV-Vis spectrum of **4-hydroxycoumarin** in ethanol exhibits a characteristic absorption maximum.

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)
Ethanol	308	Not consistently reported

Experimental Protocol for UV-Vis Spectroscopy

The following protocol outlines the general procedure for obtaining a UV-Vis spectrum of **4-hydroxycoumarin**.

Sample Preparation:

- Prepare a stock solution of **4-hydroxycoumarin** in a suitable UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).
- From the stock solution, prepare a dilute solution with a concentration that will result in an absorbance reading between 0.2 and 0.8 (e.g., 10 $\mu\text{g/mL}$).

Instrumentation and Data Acquisition:

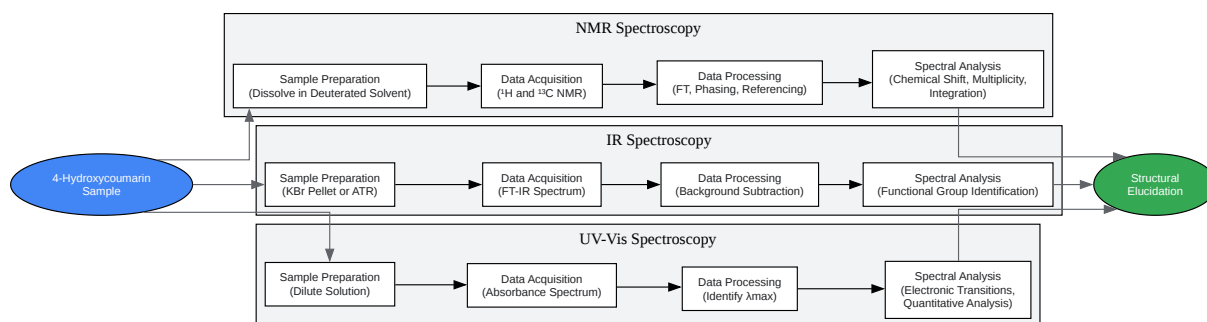
- Spectrophotometer: A double-beam UV-Vis spectrophotometer, such as a Shimadzu UV-1800 or an Agilent Cary 60, is commonly used.
- Cuvettes: 1 cm path length quartz cuvettes.
- Wavelength Range: Scan from 200 to 400 nm.
- Blank: Use the same solvent as used for the sample solution as the blank.

Data Processing:

- Record the absorbance spectrum of the sample solution.
- Identify the wavelength of maximum absorbance (λ_{max}).

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of **4-hydroxycoumarin**.



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Caption: General workflow for the spectroscopic characterization of **4-Hydroxycoumarin**.

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